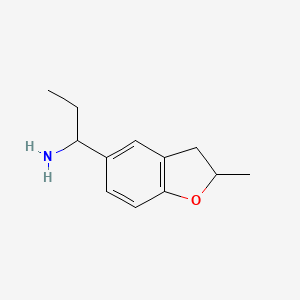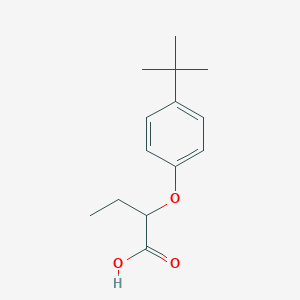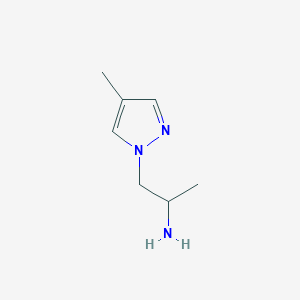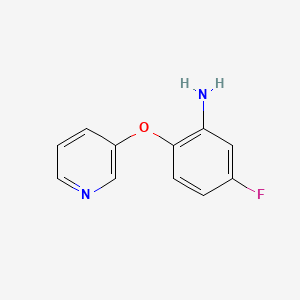
tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-fluoropyrrolidin-3-yl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various biologically active compounds. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is connected to a heterocyclic or aromatic ring. The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, making these compounds useful in multi-step organic syntheses 10.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the protection of an amine with a tert-butyl group, followed by the formation of the carbamate. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is achieved through a multi-step process starting from L-Serine, which includes esterification, Boc protection, and Corey-Fuchs reaction . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is often confirmed using various spectroscopic techniques such as FTIR, NMR spectroscopy, and mass spectrometry (MS). X-ray diffraction is also used to determine the crystal structure of these compounds. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate's structure was confirmed by these methods, and density functional theory (DFT) calculations were used to compare the optimized molecular structure with the experimental data .
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their utility as intermediates. They can react with organometallics to give N-(Boc)hydroxylamines , and they can also participate in cycloaddition reactions, as demonstrated by the Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl carbamates with azomethine imines . These reactions are crucial for the construction of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates, such as solubility, stability, and reactivity, are influenced by the substituents on the aromatic or heterocyclic rings. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, exhibits high thermal stability and resistance to aqueous hydrolysis, making it a valuable fluorinating agent10. The antibacterial and anthelmintic activities of some tert-butyl carbamates have also been evaluated, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate and its derivatives are notably used in medicinal chemistry. One of its key applications is in the synthesis of dipeptidyl peptidase IV inhibitors, which are important for therapeutic purposes. N-protected 4-fluoropyrrolidine derivatives, closely related to tert-butyl (4-fluoropyrrolidin-3-yl)carbamate, have been synthesized for this purpose, demonstrating their utility as valuable synthons in medicinal chemistry (Singh & Umemoto, 2011).
Intermediate in Biologically Active Compounds
This compound also serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), highlighting its role in the development of significant pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
Photocatalysis in Organic Synthesis
In the field of organic synthesis, tert-butyl (4-fluoropyrrolidin-3-yl)carbamate derivatives have been utilized in photoredox-catalyzed amination processes. This application is significant for the assembly of diverse chemical structures under mild conditions, demonstrating the compound's versatility in synthetic organic chemistry (Wang et al., 2022).
Structural and Crystallographic Studies
The compound and its derivatives have been subjects of structural and crystallographic studies. These studies provide insights into the molecular conformation and packing of the compound, which are crucial for understanding its reactivity and potential applications in material science (Kant, Singh, & Agarwal, 2015).
In Antibacterial Agents
Some derivatives of tert-butyl (4-fluoropyrrolidin-3-yl)carbamate have been synthesized and evaluated for their antibacterial activities. This highlights its potential utility in the development of new antibacterial agents, contributing to the field of antimicrobial research (Bouzard et al., 1989).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust or mist, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599248 |
Source


|
| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |
CAS RN |
351369-12-5 |
Source


|
| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)












![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)